![molecular formula C11H9ClN2O2 B13858823 2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Métodos De Preparación
The synthesis of 2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid typically involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound interacts with the enzyme dihydrofolate reductase, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the active site of the enzyme, forming stable interactions that disrupt the enzyme’s activity.
Comparación Con Compuestos Similares
2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid can be compared with other pyrazole derivatives, such as:
2-[4-(2-Chlorophenyl)pyrazol-1-yl]ethanol: Similar in structure but with an alcohol group instead of a carboxylic acid group, leading to different reactivity and applications.
2-[4-(2-Chlorophenyl)pyrazol-1-yl]propanoic acid: This compound has a propanoic acid group, which may affect its pharmacological properties and chemical reactivity.
2-[4-(2-Chlorophenyl)pyrazol-1-yl]butanoic acid: With a butanoic acid group, this compound may exhibit different biological activities and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
2-[4-(2-chlorophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-4-2-1-3-9(10)8-5-13-14(6-8)7-11(15)16/h1-6H,7H2,(H,15,16) |
Clave InChI |
KKSNRFUBQBHYCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN(N=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
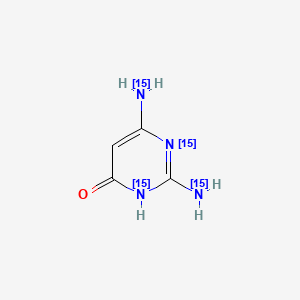
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)


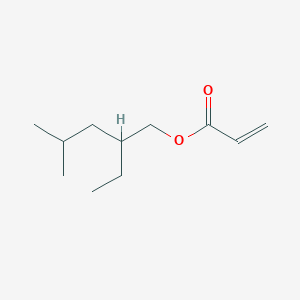
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
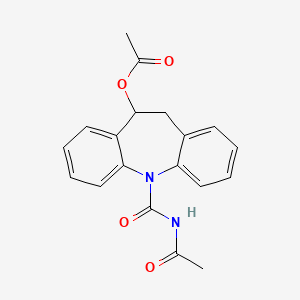
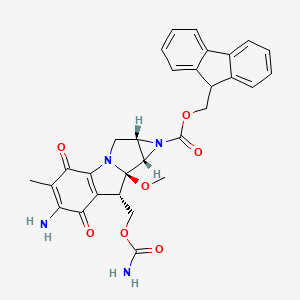
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

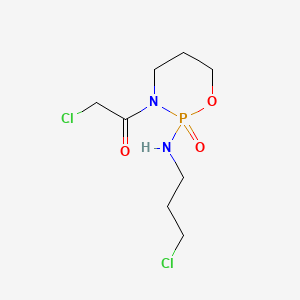
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
